molecular formula C11H19NO3 B1485508 trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol CAS No. 2166300-83-8

trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol

Cat. No. B1485508
CAS RN: 2166300-83-8
M. Wt: 213.27 g/mol
InChI Key: VTDVAFMZMNMPQK-NXEZZACHSA-N
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Description

Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol (TDCB) is an organic compound with a unique cyclic structure. It is an important intermediate in organic synthesis, and has been used in various scientific research applications. TDCB is synthesized via a cyclization reaction of 1,4-dioxane and an achiral azaspiro compound, and exhibits interesting properties that make it a useful compound for laboratory experiments.

Scientific Research Applications

Cyclobutane-Containing Alkaloids: Origins and Biological Activities

Research on cyclobutane-containing alkaloids has highlighted their antimicrobial, antibacterial, antitumor, and other activities. Originating from both terrestrial and marine species, these compounds serve as important leads for drug discovery, given their diverse biological functions and potential for new applications as suggested by predictive analyses (Sergeiko et al., 2008).

Oxidative Processes in Chemical Synthesis

The selective oxidation of cyclohexene, a process related to the synthesis of compounds like trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol, is key in producing various chemical intermediates used in the industry. Advances in selective catalytic oxidation techniques have improved the efficiency and selectivity of these reactions, making them valuable for both academic and industrial applications (Cao et al., 2018).

Cyclobutane Natural Products: Structural Diversity and Synthesis

Cyclobutane natural products, derived from [2+2]-cycloaddition reactions, exhibit a wide range of bioactivities and structural diversity. Their unique cyclobutane cores, interesting biosynthesis, and challenges in synthetic replication draw significant scientific interest. Research on these compounds contributes to a better understanding of their potential in drug discovery and natural product synthesis (Yang et al., 2022).

Antioxidant Activity Determination Methods

The study of antioxidants, including compounds like this compound, employs various analytical methods to assess their activity. Techniques like ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, along with electron transfer-based tests like CUPRAC and FRAP, provide insights into the antioxidant potential of substances. These methods have been applied across fields from food engineering to pharmacology, highlighting the importance of antioxidants in health and industry (Munteanu & Apetrei, 2021).

Laccases in Industrial and Biotechnological Applications

Laccases, enzymes capable of oxidizing phenolic and non-phenolic compounds, are utilized in detoxifying industrial effluents, as bioremediation agents, and even in the synthesis of anti-cancer drugs. Their ability to degrade environmental pollutants and synthesize valuable products makes them crucial in various applications, from waste management to healthcare (Couto & Herrera, 2006).

properties

IUPAC Name

(1R,2R)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10-2-1-9(10)12-5-3-11(4-6-12)14-7-8-15-11/h9-10,13H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVAFMZMNMPQK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol

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